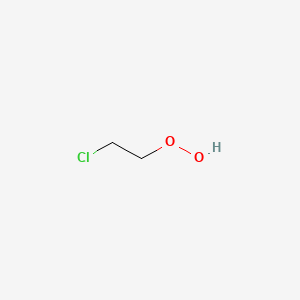![molecular formula C48H33F B14231709 1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene CAS No. 581050-02-4](/img/structure/B14231709.png)
1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene is a complex organic compound characterized by its unique structure, which includes two triphenyl-1-propynyl groups attached to a fluorobenzene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene typically involves multi-step organic reactions. One common method includes the coupling of triphenylacetylene with a fluorobenzene derivative under specific conditions, such as the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions: 1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double and triple bonds.
Substitution: This reaction can replace one functional group with another, often facilitated by a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or alkenes.
科学研究应用
1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of molecular interactions and as a probe in fluorescence microscopy.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism by which 1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene exerts its effects is largely dependent on its interaction with other molecules. Its unique structure allows it to participate in various chemical reactions, often acting as a ligand or a catalyst. The molecular targets and pathways involved can vary, but typically include interactions with enzymes and other proteins.
相似化合物的比较
- 1,4-Bis(triphenyl-1-propynyl)benzene
- 1,4-Bis(triphenyl-1-propynyl)-2-chlorobenzene
- 1,4-Bis(triphenyl-1-propynyl)-2-bromobenzene
Comparison: 1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with other molecules, making it particularly valuable in specific applications where these properties are desired.
属性
CAS 编号 |
581050-02-4 |
|---|---|
分子式 |
C48H33F |
分子量 |
628.8 g/mol |
IUPAC 名称 |
2-fluoro-1,4-bis(3,3,3-triphenylprop-1-ynyl)benzene |
InChI |
InChI=1S/C48H33F/c49-46-37-38(33-35-47(40-19-7-1-8-20-40,41-21-9-2-10-22-41)42-23-11-3-12-24-42)31-32-39(46)34-36-48(43-25-13-4-14-26-43,44-27-15-5-16-28-44)45-29-17-6-18-30-45/h1-32,37H |
InChI 键 |
XPCZONSLYPSOBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C#CC2=CC(=C(C=C2)C#CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
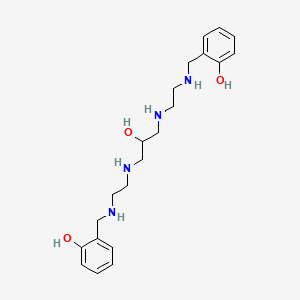

![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)
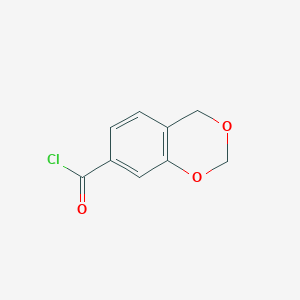
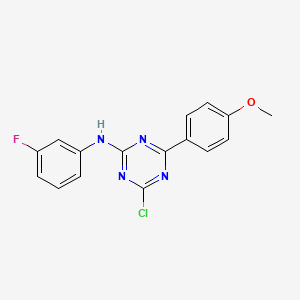
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)



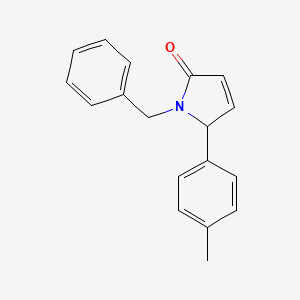
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
